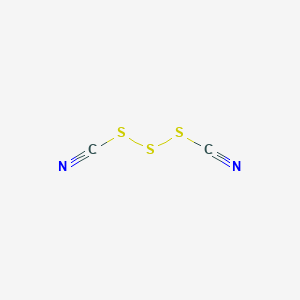
Trisulfide, dicyano-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisulfide, dicyano- is an organosulfur compound with the chemical formula ( \text{C}_2\text{N}_2\text{S}_3 ) It is characterized by the presence of three sulfur atoms and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions: Trisulfide, dicyano- can be synthesized through various methods, including the coupling of disulfides with sulfur sources. One common method involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF) to produce disulfanyl anions, which then react with organothiosulfonates to form trisulfides . Another method involves the use of 9-fluorenylmethyl disulfides as precursors under mild conditions .
Industrial Production Methods: Industrial production of trisulfide, dicyano- typically involves the use of readily available substrates and mild reaction conditions to ensure high yield and purity. The process may include the preparation of disulfanyl derivatives followed by their reaction with aliphatic and aromatic thiols .
化学反応の分析
Types of Reactions: Trisulfide, dicyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form disulfides or thiols.
Substitution: Trisulfide, dicyano- can participate in substitution reactions where one or more sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Disulfides or thiols.
Substitution: Various organosulfur compounds depending on the substituents used.
科学的研究の応用
Trisulfide, dicyano- has several applications in scientific research:
作用機序
The mechanism of action of trisulfide, dicyano- involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. In antimicrobial applications, trisulfide compounds disrupt bacterial cell membranes and interfere with metabolic processes . In anticancer research, they induce apoptosis and inhibit cell proliferation through pathways such as STAT3/PKC-δ and MAPK signaling .
類似化合物との比較
- Diallyl trisulfide
- Dimethyl trisulfide
- Trisulfane (hydrogen trisulfide)
- Antimony trisulfide
- Arsenic trisulfide
- Bismuth trisulfide
Comparison: Trisulfide, dicyano- is unique due to the presence of cyano groups, which impart distinct electronic properties compared to other trisulfides. For example, diallyl trisulfide and dimethyl trisulfide are primarily studied for their biological activities, while trisulfane is known for its role in hydrogen sulfide release . Inorganic trisulfides like antimony trisulfide and arsenic trisulfide are used in materials science and pyrotechnics .
特性
CAS番号 |
57670-85-6 |
|---|---|
分子式 |
C2N2S3 |
分子量 |
148.2 g/mol |
IUPAC名 |
(cyanodisulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S3/c3-1-5-7-6-2-4 |
InChIキー |
MIZBWIBHGBTKCY-UHFFFAOYSA-N |
正規SMILES |
C(#N)SSSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


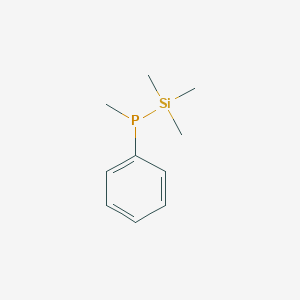
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
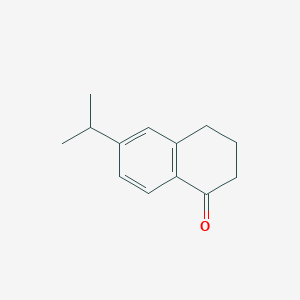
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


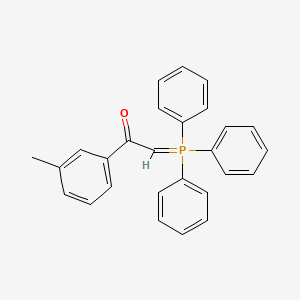
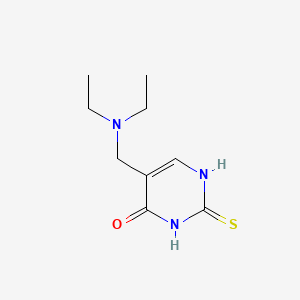
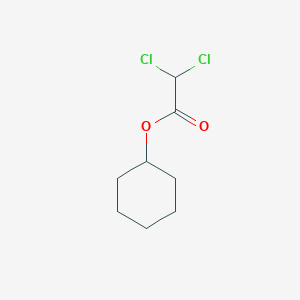
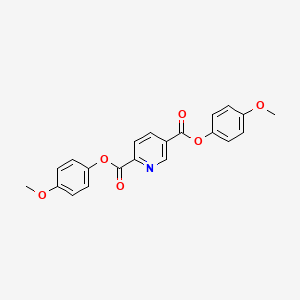
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
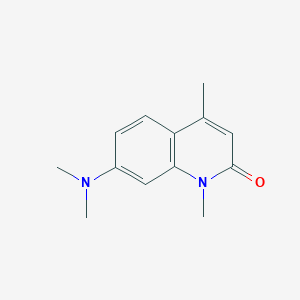
![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
